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Compound of Interest

Compound Name: 4-Fluoro-2-methoxybenzoic acid

Cat. No.: B1304787

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the *H Nuclear Magnetic Resonance
(NMR) spectral data for 4-Fluoro-2-methoxybenzoic acid. The information presented herein
is intended to support research and development activities by providing detailed spectral
analysis and the corresponding experimental methodology.

'H NMR Spectral Data

The *H NMR spectrum of 4-Fluoro-2-methoxybenzoic acid was recorded in deuterated
chloroform (CDCIs) on a 400 MHz spectrometer. The spectral data, including chemical shifts (d)
in parts per million (ppm), signal multiplicities, coupling constants (J) in Hertz (Hz), and
integration values, are summarized in the table below.
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. . Coupling
Proton Chemical Shift L .
. Multiplicity Constants (J, Integration
Assignment (6, ppm)
Hz)

H-6 8.05 dd J=8.8,7.2 1H

H-3 6.81 dd J=8.8,22 1H

H-5 6.72 ddd J=8.8,88, 22 1H

OCHs 3.94 S - 3H

COOH 11.0 (approx.) brs - 1H

Molecular Structure and Proton Assighments

The following diagram illustrates the molecular structure of 4-Fluoro-2-methoxybenzoic acid
with the proton assignments corresponding to the data in the table above.

Caption: Molecular structure of 4-Fluoro-2-methoxybenzoic acid with proton numbering.

Experimental Protocol

The following is a representative protocol for the acquisition of tH NMR spectral data for a solid
aromatic compound such as 4-Fluoro-2-methoxybenzoic acid.

1. Sample Preparation:
e Analyte: 5-10 mg of solid 4-Fluoro-2-methoxybenzoic acid is accurately weighed.

e Solvent: The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such
as chloroform-d (CDCIs), in a clean, dry vial.[1] For carboxylic acids, deuterated dimethyl
sulfoxide (DMSO-ds) can also be a suitable solvent.

o Dissolution: The mixture is gently agitated, for example by vortexing or sonication, to ensure
complete dissolution of the solid.

« Filtration and Transfer: The resulting solution is filtered through a pipette with a small cotton
or glass wool plug to remove any particulate matter. The clear solution is then transferred
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into a clean, dry 5 mm NMR tube.
. NMR Spectrometer Setup and Data Acquisition:
Instrumentation: A 400 MHz NMR spectrometer is typically used for routine analysis.

Sample Insertion: The NMR tube is placed in a spinner turbine and inserted into the magnet
of the spectrometer.

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium
signal of the solvent. The magnetic field homogeneity is then optimized through a process
called shimming to ensure sharp, well-resolved peaks.

Acquisition Parameters: Standard *H NMR acquisition parameters are employed. This
typically includes setting an appropriate spectral width (e.g., -2 to 12 ppm), a sufficient
number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio, and a relaxation
delay of 1-2 seconds between scans.

Data Acquisition: The Free Induction Decay (FID) is acquired.
. Data Processing:

Fourier Transform: The FID, which is a time-domain signal, is converted into a frequency-
domain spectrum using a Fourier transform.

Phasing and Baseline Correction: The spectrum is manually or automatically phased to
ensure all peaks are in the correct absorptive mode. The baseline of the spectrum is
corrected to be flat.

Referencing: The chemical shift axis is calibrated. When using CDCls, the residual solvent
peak at 7.26 ppm is often used as a reference. Alternatively, an internal standard such as
tetramethylsilane (TMS) can be added to the sample, with its signal defined as 0.00 ppm.

Peak Integration: The area under each peak is integrated to determine the relative number of
protons giving rise to each signal.
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» Peak Picking and Analysis: The chemical shift, multiplicity (singlet, doublet, triplet, etc.), and
coupling constants for each peak are determined.

This comprehensive guide provides the necessary *H NMR spectral data and a detailed
experimental protocol for 4-Fluoro-2-methoxybenzoic acid, which can be valuable for
scientists in the fields of chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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